molecular formula C9H16ClNO3 B2437472 Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride CAS No. 2503202-05-7

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride

Cat. No.: B2437472
CAS No.: 2503202-05-7
M. Wt: 221.68
InChI Key: LNTDFHDPPCZTJA-UHFFFAOYSA-N
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Description

Methyl 5-oxa-8-azaspiro[35]nonane-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is known for its unique spirocyclic structure, which includes an oxaspiro and azaspiro moiety

Properties

IUPAC Name

methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDFHDPPCZTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spirocyclic Core Formation

The spiro[3.5]nonane core is constructed through intramolecular cyclization of linear precursors. Two primary approaches dominate:

Halogen-Mediated Cyclization

Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) facilitate ring closure by generating electrophilic intermediates. For example, treatment of a linear amine-alcohol precursor with NCS in hexafluoroisopropanol (HFIP) at 0°C induces cyclization to form the 5-oxa-8-azaspiro framework. This method achieves yields of 70–75% but requires careful control of stoichiometry to avoid over-halogenation.

Acid-Catalyzed Cyclization

Mild acids like p-toluenesulfonic acid (pTSA) in toluene at reflux promote dehydrative cyclization. A study demonstrated that heating a diol-amine precursor with pTSA (10 mol%) for 12 hours yields the spirocyclic core in 82% efficiency. This route avoids halogenated byproducts but necessitates azeotropic water removal to drive the reaction.

Table 1: Comparison of Cyclization Methods
Method Reagent Solvent Temperature Yield (%)
Halogen-mediated NCS HFIP 0°C 70–75
Acid-catalyzed pTSA Toluene 110°C 82

Introduction of the methyl ester group at position 7 is achieved via nucleophilic acyl substitution or carboxylative cyclization.

Nucleophilic Acyl Substitution

Reaction of the spirocyclic amine with methyl chloroformate in dichloromethane (DCM) at −20°C installs the ester moiety. This method, conducted under inert atmosphere, provides 89% yield and minimizes racemization.

Palladium-Catalyzed Carboxylation

A scalable alternative employs Pd(OAc)₂ and Xantphos ligand to catalyze carbonylation of a bromospiro intermediate under CO atmosphere (1 atm). This one-pot method achieves 78% yield and excellent functional group tolerance.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate. Key parameters include:

  • Stoichiometry : 1.1 equivalents of HCl to prevent free amine residues.
  • Temperature : 0–5°C to avoid decomposition.
  • Crystallization : Anti-solvent addition (diethyl ether) yields >99% purity.

Enantioselective Synthesis

Enantiopure derivatives are critical for structure-activity relationship (SAR) studies.

Chiral Phosphoric Acid Catalysts

Asymmetric cyclization using (R)-BINOL-derived phosphoric acids (10 mol%) in HFIP at −20°C achieves 95% enantiomeric excess (ee). The catalyst induces axial chirality during ring closure, with the oxa-ring conformation dictating stereoselectivity.

Dynamic Kinetic Resolution

Racemic spiro intermediates undergo resolution via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in toluene, leaving the (R)-isomer unreacted (94% ee after hydrolysis).

Table 2: Enantioselective Methods
Method Catalyst ee (%) Yield (%)
Chiral phosphoric acid (R)-BINOL-PA 95 80
Dynamic kinetic resolution CAL-B 94 65

Industrial-Scale Production

Scalable synthesis prioritizes cost-effectiveness and minimal purification.

Continuous Flow Cyclization

A tubular reactor system enables continuous cyclization at 100°C with residence time of 30 minutes. This method achieves 85% conversion and reduces solvent waste by 40% compared to batch processes.

Green Solvent Alternatives

Replacing HFIP with cyclopentyl methyl ether (CPME) in carboxylation steps lowers environmental impact while maintaining 80% yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate
  • Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrobromide

Uniqueness

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and stability. This makes it distinct from other similar compounds, such as the hydrobromide variant, which may have different physicochemical properties .

Biological Activity

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate; hydrochloride is a novel compound characterized by its unique spirocyclic structure, which includes both oxaspiro and azaspiro moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Structural Characteristics

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate; hydrochloride has a molecular formula of C9_9H15_{15}NO3_3·HCl and a molecular weight of approximately 215.68 g/mol. The compound's spirocyclic structure is significant for its biological interactions, as it influences the compound's binding affinities and reactivity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors that contain both nitrogen and oxygen atoms. Common solvents for these reactions include dichloromethane and ethanol, with catalysts such as p-toluenesulfonic acid facilitating the process .

Property Value
Molecular FormulaC9_9H15_{15}NO3_3·HCl
Molecular Weight215.68 g/mol
CAS Number2503202-05-7

The biological activity of methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways associated with cancer cell lines .

Enzyme Interaction Studies

One significant area of research involves the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in various cancer types. Studies have shown that the spirocyclic structure enhances binding affinity to the NQO1 active site, facilitating more efficient reduction of substrates related to cancer metabolism .

Case Studies

  • NQO1 Binding Affinity : A study demonstrated that derivatives of methyl 5-oxa-8-azaspiro[3.5]nonane showed improved binding affinities compared to traditional morpholine-based compounds. This was attributed to the compound's unique hydrogen bonding capabilities .
  • Antitumor Activity : In vitro experiments indicated that the compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting potential as an antitumor agent .

Toxicological Profile

While the compound shows promising biological activity, its toxicity profile must also be considered. Preliminary studies indicate that it possesses moderate toxicity levels, necessitating further investigation into its safety for therapeutic use .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Key ConditionsReference
Silica gel purification88Ethyl acetate/petroleum ether gradient
Acidic hydrolysis75–85Vacuum, 30°C, 1.5 hours
tert-Butyl deprotection90+Trifluoroacetic acid (TFA)

What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

Level: Basic
Methodological Answer:
Structural confirmation requires multi-technique validation:

  • NMR : 1^1H and 13^13C NMR identify spirocyclic connectivity (e.g., distinct quaternary carbon shifts at 90–110 ppm for spirocenters) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H14_{14}ClNO3_3 for related spiro compounds) .
  • HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at 210–254 nm assess purity (>95% by area normalization) .

Q. Table 2: Key Spectroscopic Data

ParameterObserved ValueReference
13^13C NMR (spiro C)105.2 ppm
HRMS (m/z)227.0824 [M+H]+^+
HPLC Retention Time6.8 min (C18 column)

How does the spirocyclic architecture influence pharmacokinetic properties, and what in vitro models validate its bioactivity?

Level: Advanced
Methodological Answer:
The 5-oxa-8-azaspiro[3.5]nonane core enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation . Advanced studies utilize:

  • Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .
  • Enzyme Inhibition : Pfmrk kinase inhibition assays (IC50_{50} <1 µM) to evaluate antiparasitic potential .
  • Plasma Stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification of intact compound .

Q. Table 3: Pharmacokinetic Parameters

PropertyValueModelReference
Caco-2 Papp_{app}2.3 × 106^{-6} cm/sIn vitro
Plasma Half-life>8 hoursHuman plasma
LogP (Calculated)1.2 ± 0.3ChemAxon

How can researchers resolve contradictions in solubility data across studies?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in solubility often arise from polymorphic forms or pH-dependent ionization. For example:

  • pH Adjustment : Hydrochloride salts exhibit higher solubility in aqueous buffers (e.g., >50 mg/mL at pH 2.0 vs. <5 mg/mL at pH 7.4) .
  • Polymorph Screening : X-ray diffraction (XRPD) identifies crystalline vs. amorphous forms, with amorphous phases showing 2–3× higher solubility .
  • Co-solvent Systems : Dimethyl sulfoxide (DMSO) or PEG-400 enhances solubility in preclinical formulations (e.g., 100 mg/mL in 30% PEG-400) .

Q. Table 4: Solubility Under Varied Conditions

ConditionSolubility (mg/mL)Reference
pH 2.0 (0.1N HCl)58.7 ± 3.2
pH 7.4 (PBS)4.1 ± 0.5
30% PEG-400102.3 ± 8.7

What strategies mitigate stability challenges during long-term storage and purification?

Level: Advanced
Methodological Answer:
Spirocyclic compounds are prone to hydrolysis and oxidation. Key mitigation strategies include:

  • Lyophilization : Stabilizes hydrochloride salts as free-flowing powders (residual moisture <1% by Karl Fischer) .
  • Inert Atmosphere Storage : Argon-filled vials at –20°C prevent oxidative degradation (>95% purity after 12 months) .
  • Chromatographic Buffers : Use of 0.1% trifluoroacetic acid (TFA) in mobile phases suppresses silica-induced decomposition during HPLC .

Q. Table 5: Stability Under Storage Conditions

ConditionPurity Retention (%)DurationReference
–20°C (Argon)98.5 ± 0.312 months
25°C (Ambient air)82.1 ± 2.13 months

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